3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one
Description
This compound is a synthetic coumarin derivative featuring a 2H-chromen-2-one core substituted with a methoxy group at position 8 and a pyrrolidine-1-carbonyl moiety linked to a 2,3-dihydro-1-benzofuran ring at position 2. Its structural complexity arises from the fusion of coumarin, pyrrolidine, and dihydrobenzofuran moieties, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-20-4-2-3-16-12-18(23(26)29-21(16)20)22(25)24-9-7-17(13-24)14-5-6-19-15(11-14)8-10-28-19/h2-6,11-12,17H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZZWMLNZHUHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one (CAS Number: 2097917-61-6) is a synthetic derivative that combines structural elements of benzofuran and chromenone. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 391.4 g/mol. The structure features a chromenone core substituted with a pyrrolidine ring and a benzofuran moiety, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H21NO5 |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2097917-61-6 |
| SMILES Representation | COc1cccc2cc(C(=O)N3CCC(c4ccc5c(c4)CCO5)C3)c(=O)oc12 |
Antitumor Activity
Research indicates that compounds related to benzofuran and chromenone structures exhibit significant antitumor properties. In studies evaluating similar dihydrobenzofuran derivatives, it was found that these compounds can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of approximately 10 nM against leukemia and breast cancer cell lines, indicating potent cytotoxicity .
The proposed mechanism involves the interaction of the compound with tubulin at the colchicine binding site, leading to disrupted mitotic processes in cancer cells. This action can result in cell cycle arrest and subsequent apoptosis. The structure–activity relationship (SAR) studies suggest that modifications to the benzofuran moiety significantly affect biological activity, emphasizing the importance of specific substitutions for enhanced efficacy .
Antioxidant Properties
In addition to its anticancer effects, compounds with similar structures have been noted for their antioxidant capabilities. These properties may contribute to their overall therapeutic potential by mitigating oxidative stress within cells, which is often elevated in cancerous tissues .
Case Studies
-
Study on Anticancer Efficacy :
A study involving various dihydrobenzofuran derivatives reported that compounds with structural similarities to our target compound exhibited significant inhibition of tumor growth in vitro. The most effective analogs had IC50 values ranging from 0.83 µM to 7.06 µM against MCF-7 breast cancer cells . -
Mechanistic Insights :
Further investigations into the mechanism revealed that certain modifications could enhance binding affinity to tubulin, thereby increasing cytotoxic effects. For example, methylation at specific positions on the benzofuran ring was shown to improve activity compared to unmodified counterparts .
Scientific Research Applications
Recent studies have highlighted the potential of this compound in various biological applications:
Antimicrobial Activity
Research indicates that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, related chromenone derivatives have shown effectiveness against several bacterial strains and fungi, suggesting a similar potential for 3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one. In vitro studies are essential to evaluate its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against pathogens like Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound's structural features may contribute to anticancer activity. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines. For example, studies on benzofuran derivatives have reported significant inhibition of cell proliferation in human cancer cells . The mechanism likely involves the induction of apoptosis or cell cycle arrest.
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Antimicrobial Studies : A study evaluated the efficacy of chromenone derivatives against Gram-positive and Gram-negative bacteria, reporting zones of inhibition ranging from 16 to 26 mm . This suggests that 3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one may exhibit comparable antimicrobial properties.
- Cytotoxicity Assessments : Another study focused on the cytotoxic effects of benzofuran derivatives on human cancer cell lines, revealing IC50 values indicating potent activity . Such findings support further investigation into the anticancer potential of the target compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several synthesized coumarin derivatives and benzofuran-containing molecules. Key comparisons include:
Coumarin Derivatives with Pyrrolidine/Piperidine Substituents
3-(7-Hydroxy-2-oxo-2H-chromen-8-yl)-2-(pyrrolidine-1-carbonyl)-acrylonitrile (4a)
- Core : Chromen-2-one with 7-hydroxy and 8-oxo substituents.
- Key Difference : Replaces the dihydrobenzofuran-pyrrolidine moiety with a pyrrolidine-carbonyl-acrylonitrile group.
- Bioactivity : Exhibits activity against resistant bacterial strains, though exact targets are unspecified .
N-[2-(8-Methoxy-2H-chromen-2-one)ethyl] Piperazinyl Quinolones Core: Chromen-2-one with 8-methoxy and ethyl-piperazinyl-quinolone substituents. Key Difference: Lacks the dihydrobenzofuran-pyrrolidine system but incorporates a quinolone group linked via piperazine. Synthesis: Synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, followed by bromination and functionalization .
Dihydrobenzofuran-Containing Compounds
Balanophonin Core: Dihydrobenzofuran with hydroxy, methoxy, and acrylaldehyde substituents. Key Difference: Retains the dihydrobenzofuran moiety but lacks the coumarin-pyrrolidine framework. Application: Used as a reference standard and synthetic precursor in pharmacological research .
1-(2,3-Dihydro-1-benzofuran-5-yl)-propan-2-amine (5-APDB)
- Core : Dihydrobenzofuran linked to a psychoactive amphetamine derivative.
- Key Difference : Simplified structure without coumarin or carbonyl-pyrrolidine groups.
- Regulatory Status : Controlled under drug abuse legislation due to psychoactive effects .
Data Table: Structural and Functional Comparison
Key Research Findings
Piperidine/pyrrolidine rings in analogues (e.g., 4a, quinolones) are critical for hydrogen bonding with biological targets, suggesting similar interactions for the target compound .
Synthetic Routes
- The target compound’s synthesis likely parallels methods for 8-methoxy coumarin derivatives, involving condensation of substituted benzaldehydes with β-keto esters, followed by functionalization of the pyrrolidine-dihydrobenzofuran group .
Pharmacological Potential While direct data are lacking, structurally related coumarins (e.g., 4a) show antimicrobial activity, and dihydrobenzofuran derivatives (e.g., Balanophonin) are used in drug discovery, implying overlapping research applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis of chromenone derivatives typically involves multi-step reactions, such as Claisen-Schmidt condensations or Suzuki-Miyaura couplings for introducing aryl groups. For example, highlights the use of thiazole ring formation via cyclization reactions under acidic conditions . To optimize yields, employ catalytic systems like Pd(PPh₃)₄ for cross-couplings and monitor reaction progress using TLC or HPLC. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .
Q. How can spectroscopic and crystallographic methods be applied to confirm the compound’s structure?
- Methodology :
- Spectroscopy : Use - and -NMR to verify substituent positions and coupling patterns. For chromenone derivatives, expect characteristic carbonyl signals (~170 ppm in -NMR) and methoxy group protons (~3.8–4.0 ppm in -NMR) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. emphasizes SHELX’s robustness for small-molecule refinement .
Q. What computational approaches predict the compound’s reactivity and electronic properties?
- Methodology : Semi-empirical methods (e.g., AM1) or density functional theory (DFT) can model geometries and frontier molecular orbitals. used AM1 to study chromenone carboxaldehydes, revealing charge distribution at the carbonyl group, which influences nucleophilic attack sites . Software like Gaussian or ORCA is suitable for such analyses.
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s biological activity in vitro or in vivo?
- Methodology : Use a split-plot design (as in ) to test multiple variables (e.g., dose, exposure time). For cytotoxicity assays, employ MTT or resazurin assays on cell lines. Include positive controls (e.g., doxorubicin) and account for solvent effects (DMSO ≤0.1%). For in vivo studies, use randomized blocks with rootstocks or treatment groups to minimize bias .
Q. How to resolve contradictions in pharmacokinetic data, such as bioavailability vs. metabolic instability?
- Methodology : Perform parallel studies:
- Bioavailability : Use Caco-2 cell monolayers to assess intestinal permeability.
- Metabolism : Conduct liver microsome assays (human/rat) to identify CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites. If discrepancies arise, consider prodrug strategies or structural modifications (e.g., replacing labile methoxy groups) .
Q. What environmental fate studies are critical for assessing ecological risks of this compound?
- Degradation : Test hydrolysis (pH 4–9), photolysis (UV light), and biodegradation (OECD 301F assay).
- Partitioning : Measure log (octanol-water) and soil adsorption coefficients (). High log (>3) suggests bioaccumulation potential .
Q. How can synthetic yield be improved while minimizing byproducts?
- Methodology :
- Catalysis : Optimize Pd-catalyzed couplings with ligand screening (e.g., XPhos vs. SPhos).
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound thiourea for Pd removal) or flow chemistry for precise temperature control. recommends KOH in dioxane/water for cyclization reactions with minimal side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
